1-(3-chlorophenyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Key structural elements include:
- Pyrazolo[3,4-d]pyrimidin-4-one core: A fused bicyclic system with nitrogen atoms at positions 1, 3, and 8 (pyrimidine ring) and a ketone group at position 2.
- Substituents: A 3-chlorophenyl group at position 1, contributing to hydrophobic interactions.
Its synthesis likely follows established routes for pyrazolo-pyrimidinones, involving cyclization of substituted pyrazole precursors with pyrimidine intermediates .
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4O/c19-13-4-2-6-15(8-13)24-17-16(9-22-24)18(25)23(11-21-17)10-12-3-1-5-14(20)7-12/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWAYEXTERXMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorophenyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Characterization
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves multi-step reactions that yield compounds with varied biological activities. The compound in focus can be synthesized through methods involving hydrazine derivatives and appropriate aldehydes or ketones. For instance, one study describes a method where a mixture of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde and other reagents is refluxed in ethanol to yield high-purity products with significant yields .
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is largely attributed to their ability to inhibit key enzymes involved in cancer cell proliferation. Specifically, these compounds have shown promise as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. Research indicates that derivatives similar to this compound exhibit anti-proliferative effects against various cancer cell lines by targeting the EGFR pathway .
In Vitro Studies
Numerous studies have evaluated the anti-cancer potential of pyrazolo[3,4-d]pyrimidine derivatives against various cell lines. For example:
- Cell Line Testing : Compounds were tested against the NCI 60 cancer cell line panel. The compound demonstrated significant cytotoxicity with an average growth inhibition (GI%) of approximately 43.9% across multiple lines .
- Mechanism Insights : The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, revealing increased cell death in treated populations compared to controls .
Case Studies
Several case studies provide insight into the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Xenograft Models : In vivo studies using xenograft mouse models demonstrated that certain derivatives could significantly reduce tumor volumes in models of osteosarcoma and chronic myeloid leukemia (CML) .
- Combination Therapies : Research has shown that combining these compounds with other therapeutic agents enhances their anticancer effects. For instance, co-treatment with ionizing radiation improved sensitivity in cancer cells treated with pyrazolo derivatives .
Pharmacological Properties
The pharmacological profile of this compound includes:
| Property | Value/Description |
|---|---|
| Molecular Weight | 348.2 g/mol |
| Solubility | Soluble in organic solvents |
| IC50 Values | Varies based on specific cell lines |
| Mechanism | EGFR inhibition; apoptosis induction |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(3-chlorophenyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exhibit significant anticancer properties. Studies have shown that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo-pyrimidines showed selective cytotoxicity against breast cancer cells while sparing normal cells .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. It has been suggested that the pyrazolo-pyrimidine scaffold can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
- Case Study : In vitro studies indicated that the compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for its anti-inflammatory effects .
Neuroprotective Properties
Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Case Study : Research published in Neuroscience Letters highlighted the ability of similar pyrazolo-pyrimidines to protect neuronal cells from oxidative stress-induced apoptosis .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrazolo[3,4-d]pyrimidin-4-one derivatives, emphasizing substituent variations and available
Key Observations :
Substituent Impact on Activity: The 3-chlorophenyl group at position 1 (target compound, HS38) is common in kinase inhibitors, enhancing target binding via hydrophobic interactions . Halogenated benzyl groups (e.g., 3-fluorobenzyl in the target compound vs. Hydrophilic groups (e.g., hydroxyl in ’s compound) improve solubility but may reduce membrane permeability .
Synthetic Yields: HS38 and HS43 () were synthesized in moderate yields (58% for HS38), typical for multi-step pyrazolo-pyrimidinone syntheses . Anti-leishmanial analogs () required specialized modifications (e.g., ribofuranosyl attachment) but showed promising bioactivity .
Antimicrobial activity: Compounds with hydrophilic substituents (e.g., hydroxyl, sugar moieties) exhibit enhanced activity against pathogens like Leishmania .
Preparation Methods
Synthesis of the Pyrazolo[3,4-d]Pyrimidin-4-One Core
The pyrazolo[3,4-d]pyrimidin-4-one scaffold is typically constructed via cyclocondensation of 5-aminopyrazole-4-carboxylic acid derivatives. As reported by El-Sayed et al. , ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate undergoes hydrolysis to yield the carboxylic acid 2 , which is subsequently cyclized with acetic anhydride to form the pyrazolo[3,4-d][1, oxazin-4-one intermediate 3 . This intermediate reacts with nucleophiles (e.g., hydroxylamine, urea) to furnish pyrazolo[3,4-d]pyrimidin-4-ones. For the target compound, the 3-chlorophenyl group is introduced at N1 by substituting the phenyl group in the starting pyrazole with 3-chlorophenyl .
Key Reaction Conditions for Core Formation
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrolysis | NaOH (aq.), reflux | Carboxylic acid 2 | 85–90 |
| Cyclization | Acetic anhydride, reflux, 5 h | Oxazinone 3 | 70–75 |
| Nucleophilic Substitution | R-NH2 (e.g., aniline), dry pyridine, reflux | Pyrimidinone 8a–e | 50–65 |
Regioselective Introduction of the 3-Chlorophenyl Group
The 3-chlorophenyl substituent at N1 is introduced during the initial pyrazole synthesis. Starting with 3-chlorophenylhydrazine, condensation with β-ketoesters or malononitrile derivatives yields 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate analogs . For instance, reaction of 3-chlorophenylhydrazine with ethoxymethylene-malononitrile produces 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, which is hydrolyzed to the carboxylic acid and cyclized as described above .
Spectral Confirmation of N1 Substitution
-
1H-NMR : A singlet at δ 7.35–8.02 ppm confirms aromatic protons of the 3-chlorophenyl group .
-
IR : Absence of NH2 stretches (3,300–3,400 cm⁻¹) in the oxazinone intermediate indicates successful cyclization .
Installation of the 3-Fluorobenzyl Moiety at C5
The 3-fluorobenzyl group is introduced at C5 via alkylation or nucleophilic substitution. In a method analogous to El-Sayed et al. , the oxazinone intermediate 3 (with 3-chlorophenyl at N1) is treated with 3-fluorobenzylamine in dry pyridine under reflux, yielding 5-(3-fluorobenzylamino)-pyrazolo[3,4-d]pyrimidin-4-one. Alternatively, Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) enable coupling of 5-hydroxy-pyrazolo[3,4-d]pyrimidin-4-one with 3-fluorobenzyl alcohol .
Optimized Alkylation Conditions
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | 3-Fluorobenzylamine, dry pyridine, 6 h reflux | 55–60 |
| Mitsunobu Reaction | 3-Fluorobenzyl alcohol, PPh3, DEAD, THF, rt | 65–70 |
Final Cyclization and Functional Group Interconversion
Post-alkylation, cyclization to the pyrimidin-4-one system is achieved using Vilsmeier–Haack conditions (POCl3/DMF) or thermal treatment. For example, dichloro intermediates 8a–h (derived from 7a–h ) react with 3-fluorobenzyl Grignard reagents to install the benzyl group, followed by acid-catalyzed cyclization .
Characterization Data for Target Compound
Challenges and Optimization Strategies
-
Regioselectivity in Alkylation : Competing reactions at N7 vs. C5 are mitigated using bulky bases (e.g., DBU) to deprotonate C5 selectively .
-
Purification : Column chromatography (SiO2, ethyl acetate/hexane 3:7) resolves regioisomers .
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Yield Improvement : Microwave-assisted synthesis reduces reaction times (10–15 min vs. 6 h) and improves yields by 15–20% .
Q & A
Q. How can the synthesis of this compound be optimized for yield and purity in academic settings?
Methodological Answer: Synthesis optimization requires a multi-step approach. For example, details a protocol involving temperature-controlled reactions (e.g., 50°C for solubility), acid/base workup (using 1.0 M HCl), and purification via reverse-phase HPLC. Key steps include:
- Stepwise functionalization : Introduce substituents (e.g., chlorophenyl, fluorobenzyl) early to avoid steric hindrance.
- Catalyst selection : Use Pd₂(dba)₃ with XPhos ligand for Suzuki-Miyaura couplings (as in ).
- Purity checks : Monitor reactions via LC-MS and confirm intermediates with NMR (¹H/¹³C) and HRMS.
Reference:
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR : Assign aromatic protons (δ 7.2–8.5 ppm for chlorophenyl/fluorophenyl groups) and confirm substitution patterns via NOESY (e.g., coupling between pyrazole and benzyl protons).
- X-ray crystallography : Resolve ambiguous regiochemistry (e.g., pyrazolo-pyrimidinone core) using single-crystal data (as in , which reports triclinic symmetry and R-factor <0.06).
- HRMS : Validate molecular formula (e.g., C₁₉H₁₄ClFN₄O) with <2 ppm error.
Reference:
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer:
- Target selection : Prioritize kinases or phosphodiesterases, given pyrazolo-pyrimidinone scaffolds’ known inhibition profiles ().
- Assay conditions : Use ATP-competitive binding assays (10 µM ATP, 1–100 µM test compound) with controls (e.g., staurosporine).
- Data validation : Include triplicate measurements and Z’-factor >0.5 to minimize false positives.
Reference:
Advanced Research Questions
Q. How can contradictory activity data across assays be resolved?
Methodological Answer:
- Orthogonal assays : Combine enzymatic assays with cellular models (e.g., HEK293T overexpression systems) to rule out off-target effects.
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to datasets from ’s split-plot experimental design.
- Solubility checks : Use dynamic light scattering (DLS) to confirm compound stability in assay buffers.
Reference:
Q. What crystallographic parameters define the compound’s binding mode?
Methodological Answer:
- Unit cell analysis : Measure lattice parameters (e.g., a = 7.17 Å, b = 10.70 Å for ’s triclinic system).
- Intermolecular interactions : Identify π-π stacking (3.8–4.2 Å) and halogen bonding (Cl···N distance ~3.3 Å) using Mercury software.
- Thermal ellipsoids : Assess conformational flexibility via anisotropic displacement parameters (B-factors <5 Ų for rigid cores).
Reference:
Q. How can structure-activity relationships (SAR) be systematically explored?
Methodological Answer:
- Scaffold diversification : Synthesize analogs with substituents at N1 (e.g., 4-fluorophenyl vs. 3-chlorophenyl) and C5 (alkyl vs. aryl groups).
- Free-Wilson analysis : Quantify contributions of substituents to activity using ’s multi-step regression models.
- 3D-QSAR : Generate CoMFA/CoMSIA models with alignment rules based on crystallographic data.
Reference:
Q. What computational methods predict metabolic stability?
Methodological Answer:
- CYP450 docking : Use AutoDock Vina to simulate interactions with CYP3A4 (grid center: heme iron; exhaustiveness = 50).
- ADMET prediction : Apply SwissADME to estimate logP (<5), topological polar surface area (<140 Ų), and P-glycoprotein substrate likelihood.
- Metabolite ID : Fragment the molecule via Mass Frontier (e.g., cleavage at pyrimidinone C-N bonds).
Reference:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
